4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid

Dye intermediate pH-dependent solubility Water fastness

Formulating aqueous black ink-jet inks with simultaneous high water fastness and neutral black tone presents a persistent challenge. p-Carboxyphenyl gamma acid directly addresses this: • Enables pH-switch water fastness - dye solubility drops upon paper contact, immobilizing colorant. • λmax 558 nm (Emax ~24,500) delivers deep neutral black with minimal bronzing. • Dual SO₃H/COOH system provides reliable jetting at pH 9.5 and sharp immobilization on paper. Bulk and R&D quantities available with validated Bucherer synthetic route.

Molecular Formula C17H13NO6S
Molecular Weight 359.4 g/mol
CAS No. 71486-49-2
Cat. No. B1316743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid
CAS71486-49-2
Molecular FormulaC17H13NO6S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O
InChIInChI=1S/C17H13NO6S/c19-16-9-14(25(22,23)24)7-11-3-6-13(8-15(11)16)18-12-4-1-10(2-5-12)17(20)21/h1-9,18-19H,(H,20,21)(H,22,23,24)
InChIKeyDRPVWDDGKRHPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboxyphenyl Gamma Acid: Overview


4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid (CAS 71486-49-2; also assigned CAS 5855-84-5), industrially known as p-carboxyphenyl gamma acid or N-(p-carboxyphenyl)-γ-acid, is a naphthalene sulfonic acid derivative bearing an additional benzoic acid moiety linked via a secondary amine bridge at the 2-position of the naphthalene ring [1]. It belongs to the γ-acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid) family of dye intermediates and is distinguished from the parent γ-acid (CAS 90-51-7) by the presence of a para-carboxyphenyl substituent that replaces the primary amino group [2]. This structural modification introduces a second ionizable functionality (carboxylic acid, pKa ~4–5) alongside the inherent sulfonic acid group, enabling pH-dependent aqueous solubility behavior and providing an additional reactive handle for condensation or diazo-coupling chemistry in azo dye synthesis [1]. The compound is employed principally as a coupling component in the manufacture of anionic disazo and polyazo dyes for ink-jet printing inks, where the dual sulfonic/carboxylic acid system confers tunable water fastness and reduced bronzing on cellulosic substrates [3].

Azo dye coupling component with dual ionizable groups (sulfonic & carboxylic acid) for pH-responsive water fastness
Bathochromic shift enables neutral black ink-jet dye shades; not functionally interchangeable with gamma acid for black inks
Regioisomer selection (4- vs. 3-carboxyphenyl) controls bronzing behavior in photo-paper prints
Optimized Bucherer synthesis stoichiometry reported, reducing pilot-scale procurement risk

Why Gamma Acid Cannot Replace 4-Carboxyphenyl Gamma Acid


Generic substitution of p-carboxyphenyl gamma acid with unmodified gamma acid (CAS 90-51-7) or other naphthalene sulfonic acid coupling components (e.g., H-acid, J-acid, Tobias acid) fails because the para-carboxyphenyl substituent is not a passive spectator group—it is quantitatively responsible for at least two performance-critical properties of the final azo dye. First, the additional carboxylic acid group introduces pH-dependent solubility: in its carboxylate form (pH > 6), the dye remains water-soluble for reliable ink-jet jetting, but upon printing and neutralization on paper, protonation to the free acid sharply reduces aqueous solubility, imparting water fastness unattainable with sulfonate-only dyes [1]. Second, the extended aromatic conjugation through the N-phenyl bridge shifts the absorption maximum and enhances molar extinction coefficient relative to dyes prepared from primary-amino coupling components; the resulting λmax of 558 nm (Emax ~24,500) for the prototype disazo dye enables deep neutral black shades with minimal bronzing, a property explicitly linked to the carboxyphenyl substituent position [1][2]. Substituting with gamma acid would eliminate both the pH-responsive solubility mechanism and the specific bathochromic/absorptivity profile required for commercial ink-jet black formulations.

Missing CO₂H group

Unmodified gamma acid lacks the carboxylic acid functionality; the pH-switch solubility mechanism for water fastness cannot be replicated.

Spectral mismatch

Dyes from gamma acid yield magenta/red hues; the bathochromic shift to neutral black enabled by the carboxyphenyl substituent is absent.

Conjugation effect

Other naphthalene sulfonic acid coupling components lack the extended N-phenyl aromatic bridge; final dye λmax and extinction coefficient differ significantly.

Quantitative Evidence: 4-Carboxyphenyl Gamma Acid vs. Comparators


Dual Ionizable Groups: Sulfonic & Carboxylic Acid

p-Carboxyphenyl gamma acid carries two distinct ionizable functionalities per molecule—one sulfonic acid group (SO₃H) on the naphthalene core and one carboxylic acid group (CO₂H) on the pendant phenyl ring—whereas unsubstituted Gamma Acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid, CAS 90-51-7) possesses only the single naphthalene sulfonic acid group [1][2]. This structural difference is a first-principles differentiator because the carboxylic acid group has a pKa approximately 3–4 units higher than that of the sulfonic acid group; consequently, final dyes derived from p-carboxyphenyl gamma acid exhibit a net change in ionic charge upon pH cycling (carboxylate anion ↔ free carboxylic acid), a property absent in dyes derived from gamma acid alone [1].

Ionizable Groups
Class-level inference
2 groups (SO₃H + CO₂H) vs. 1 (SO₃H only) in Gamma Acid
Target MW +50% (359 vs. 239 g/mol)
Supports pH-switchable water fastness procurement specification
pKa values estimated from class behaviour; direct solubility data limited
Dye intermediate pH-dependent solubility Water fastness Ink-jet printing

Spectral Shift to Black vs. Magenta/Red Dyes

A disazo dye prepared by diazotizing 1-naphthylamine and coupling to 4-carboxyphenyl gamma acid (the title compound used as the coupling component) exhibits a λmax of 558 nm and an extinction coefficient (Emax) of approximately 24,500 L·mol⁻¹·cm⁻¹ in its ammonium salt form at pH 9.5 [1]. In contrast, monoazo dyes prepared from unsubstituted gamma acid as the coupling component typically produce red-to-magenta shades with λmax values in the 490–530 nm range and extinction coefficients of the order of 2.1 × 10⁴ to 3.3 × 10⁴ L·mol⁻¹·cm⁻¹, as demonstrated for gamma-acid-derived monoazo acid dyes in a comparable solvent system [2]. The bathochromically shifted λmax of the p-carboxyphenyl gamma acid-derived dye positions it for neutral black formulations (in combination with other chromophores) rather than the magenta region characteristic of unmodified gamma acid coupling products.

Spectral Shift
Cross-study comparable
λmax 558 nm, Emax ~24,500 (target) vs. 490–530 nm (gamma acid dyes)
Bathochromic shift enables black shade; comparator yields magenta
Enables neutral black ink-jet dye; gamma acid not interchangeable for black
Different dye architectures; comparison class-level
Azo dye Absorption maximum Extinction coefficient Ink-jet ink Black dye

Regioisomeric Impact on Bronzing in Ink-Jet Prints

In the anionic disazo dye system disclosed in US Patent 5,254,675, the dye incorporating the 3-carboxyphenyl gamma acid isomer (meta-substituted) is explicitly preferred because it yields a 'particularly deep black shade and negligible bronzing when printed on plain paper' compared to the dye incorporating 4-carboxyphenyl gamma acid, which nevertheless remains a functional and claimed alternative [1]. This provides a quantifiable, position-specific performance distinction: the para isomer (the target compound) yields acceptable performance, but the meta isomer demonstrates superior anti-bronzing characteristics. For dye manufacturers, this establishes that 4-carboxyphenyl gamma acid is not simply interchangeable with the 3-isomer, and procurement decisions must be guided by the specific shade and bronzing specifications of the target ink formulation.

Regioisomeric Bronzing
Direct head-to-head
3-carboxyphenyl: 'particularly deep black & negligible bronzing'
4-carboxyphenyl: acceptable deep black, functional alternative
Isomer selection guided by anti-bronzing specification
Qualitative preference; exact ΔE not reported
Regioisomer Bronzing Ink-jet printing Shade quality Anionic disazo dye

Optimized Bucherer Synthesis Conditions

Mei et al. (2011) reported a systematic optimization of the Bucherer reaction for synthesizing N-(p-carboxyphenyl)-γ-acid, establishing that the optimal molar ratio of reactants is 2,8-dihydroxynaphthalene-6-sulfonate : p-aminobenzoic acid : NaHSO₃ : NaOH = 1 : 1.04 : 4.8 : 1.85, with a reaction temperature of 104°C under reflux for 16 hours, and demonstrated that the mother liquor can be recycled at least 3 times without significant yield loss [1]. These conditions are specific to the p-carboxyphenyl derivative because the solubility and reactivity of p-aminobenzoic acid differ from those of ammonia (used for unsubstituted gamma acid synthesis) or other aryl amines (used for N-phenyl or N-methyl gamma acid derivatives). The optimized stoichiometry provides a quantitative benchmark for procurement-scale process validation that is not transferable to syntheses of unsubstituted gamma acid or its other N-substituted analogs without independent re-optimization.

Bucherer Synthesis
Supporting evidence
Molar ratio 1:1.04:4.8:1.85, 104°C, 16 h
Mother liquor recyclable ≥3 cycles without yield loss
Validated process parameters reduce scale-up procurement risk
Specific to p-aminobenzoic acid; not transferable
Bucherer reaction Process optimization Reaction stoichiometry Mother liquor recycling Yield

Water Solubility for Ink-Jet Formulation

The ammonium salt of the disazo dye derived from 4-carboxyphenyl gamma acid exhibits a water solubility of approximately 8% w/w at 25°C and pH 9.5, as explicitly quantified in US Patent 5,281,263 [1]. This solubility level is sufficient for formulating ink-jet inks at typical dye loadings of 1–5% w/w without precipitation or nozzle clogging. While comparable solubility data for the unmodified gamma acid-derived analog dye are not available in the same patent, the presence of dual ionizable groups (SO₃⁻ + CO₂⁻) in the alkaline ink formulation provides a higher theoretical charge density per dye molecule compared to a dye bearing only sulfonate groups, which generally correlates with enhanced aqueous solubility in the pH range relevant to ink-jet ink preparation [1].

Water Solubility
Supporting evidence
~8% w/w solubility at 25°C, pH 9.5 (ammonium salt)
Establishes ink-jet ink loading window (1–5% dye)
Direct comparator data unavailable; class-level charge density basis
Aqueous solubility Ink formulation Dye loading Jetting reliability

Fastness of Gamma Acid-Type Reactive Dyes vs. Commercial Inks

A series of reactive monoazo dyes derived from γ-acid coupling components (including this compound class) were tested for ink-jet printing quality and demonstrated smaller CIE Lab ΔE values and better fastness against both water and light compared to commercial ink formulations used as benchmarks, as disclosed in US Patent Application US20050278873A1 [1]. The patent claims that the inventive γ-acid-type reactive dyes provide 'higher water fastness and light fastness than those from commercial inks' and 'less color difference with reference to standard than commercial inks' [1]. While this evidence is class-level rather than specific to the p-carboxyphenyl derivative alone, it establishes that γ-acid-based reactive dyes as a structural class—including those derived from 4-carboxyphenyl gamma acid—outperform commercial ink-jet dye benchmarks on quantifiable fastness metrics.

Fastness vs. Inks
Class-level inference
Smaller ΔE & better water/light fastness vs. commercial ink benchmarks
Supports gamma acid-type dye selection for textile ink-jet
Exact fastness grades not reported; qualitative assertion
Reactive dye Fastness ΔE color difference Ink-jet textile printing Gamma acid

Application Scenarios for 4-Carboxyphenyl Gamma Acid


High-Water-Fastness Black Disazo Dyes for Ink-Jet Printing

4-Carboxyphenyl gamma acid serves as the coupling component for anionic disazo dyes formulated into aqueous ink-jet inks. The resultant dye, in its ammonium salt form, delivers approximately 8% w/w solubility at pH 9.5, a λmax of 558 nm, and an extinction coefficient of ~24,500, producing deep black prints with high water fastness when jetted onto acid, neutral, and alkaline paper substrates [1]. The carboxylic acid group protonates upon contact with paper, reducing dye solubility and immobilizing the colorant—a pH-switch mechanism explicitly claimed as the basis for water fastness [1]. Ink formulations typically contain 1–5% w/w dye in water/diethylene glycol mixtures and are compatible with thermal ink-jet printheads [1].

Tunable Anti-Bronzing Disazo Dyes for Photo Papers

When paired with specific diazo components, the 4-carboxyphenyl gamma acid isomer produces black anionic disazo dyes suitable for ink-jet printing on glossy and photo-grade papers. The para isomer (4-carboxyphenyl) yields a functional deep black, while the meta isomer (3-carboxyphenyl) provides superior anti-bronzing characteristics [2]. This regioisomeric distinction enables formulators to select the appropriate carboxyphenyl gamma acid isomer based on whether maximal shade neutrality and minimal surface bronzing are required for premium photo-paper applications [2].

Reactive Monoazo Dyes for Textile Ink-Jet Printing

Reactive monoazo dyes synthesized using γ-acid coupling components (a class that encompasses p-carboxyphenyl gamma acid derivatives) have been demonstrated to produce ink-jet inks with smaller color difference (ΔE) and superior water and light fastness compared to commercial ink benchmarks when printed on cotton and pretreated cellulosic textiles [3]. This application scenario is supported by CIE Lab colorimetric evidence of improved shade fidelity and fastness, making the compound a relevant intermediate for developing next-generation textile ink-jet reactive dyes [3].

Scalable Bucherer Synthesis with Mother Liquor Recycling

The compound is produced at pilot and industrial scale via the Bucherer reaction using 2,8-dihydroxy-6-sulfonaphthalene and p-aminobenzoic acid. The optimized stoichiometry (molar ratio 1 : 1.04 : 4.8 : 1.85 for starting material : p-aminobenzoic acid : NaHSO₃ : NaOH) at 104°C reflux for 16 hours, with mother liquor recyclable at least 3 times, provides a validated process framework that reduces procurement risk for users planning in-house synthesis or toll-manufacturing campaigns [4].

Application
Selection Property
Validation Focus
Black ink-jet disazo dyes
pH-responsive solubility (dual SO₃H/CO₂H)
Water fastness on cellulosic papers
Photo-paper anti-bronzing dyes
Regioisomer-dependent bronzing (4- vs. 3-COOH)
Surface bronzing & shade neutrality
Textile ink-jet reactive dyes
Gamma acid-type dye class fastness profile
Water/light fastness & ΔE benchmarking
Pilot-scale Bucherer synthesis
Optimized stoichiometry & mother liquor recycling
Process validation & yield consistency
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